molecular formula C6H9N2NaO2S B13182724 Sodium trimethyl-1H-pyrazole-4-sulfinate

Sodium trimethyl-1H-pyrazole-4-sulfinate

Cat. No.: B13182724
M. Wt: 196.21 g/mol
InChI Key: JJBSJIUKFSAHQP-UHFFFAOYSA-M
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Description

Sodium Trimethyl-1H-pyrazole-4-sulfinate (CAS 1862901-94-7) is a chemical reagent with the molecular formula C6H9N2NaO2S and a molecular weight of 196.20 g/mol . This compound is part of the sodium sulfinate chemical class, which is recognized for its role as versatile building blocks in organic synthesis . Sodium sulfinates are generally stable, easy-to-handle solids that can act as precursors for sulfonyl, sulfenyl, or sulfinyl groups under various reaction conditions, making them valuable for constructing S–S, N–S, and C–S bonds . While direct biological data for this specific trimethyl derivative is limited, its core structure is of significant research interest. Scientifically, the pyrazole-sulfonamide motif is a prominent pharmacophore found in compounds with a range of physiological activities . Related pyrazole-4-sulfonyl chlorides, which can be derived from similar precursors, are key intermediates in the synthesis of sulfonamide derivatives designed for antiproliferative research . Furthermore, sodium sulfinate reagents are widely used in radical reactions, including sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions, which are valuable methods in modern synthetic chemistry . Applications & Research Value: - Synthetic Intermediate: Serves as a key precursor for the development of novel pyrazole-4-sulfonamide derivatives, which are investigated for various biological activities . - Versatile Sulfur Source: Can be utilized in diverse synthetic transformations to create sulfones, sulfonamides, and sulfides, which are crucial structures in medicinal chemistry and material science . - Radical Chemistry: Applicable in metal-free and photocatalytic reactions for the sulfonylation of various organic molecules, offering efficient and selective pathways for C-S bond formation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H9N2NaO2S

Molecular Weight

196.21 g/mol

IUPAC Name

sodium;1,3,5-trimethylpyrazole-4-sulfinate

InChI

InChI=1S/C6H10N2O2S.Na/c1-4-6(11(9)10)5(2)8(3)7-4;/h1-3H3,(H,9,10);/q;+1/p-1

InChI Key

JJBSJIUKFSAHQP-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies for Sodium Trimethyl 1h Pyrazole 4 Sulfinate and Its Precursors

Synthesis of Pyrazole (B372694) Core Structures

The foundational step in the synthesis is the formation of the pyrazole ring system. A common and efficient method for this is the Paal-Knorr synthesis, a cyclocondensation reaction.

Synthesis of 3,5-Dimethyl-1H-pyrazole via Cyclocondensation Reactions

The synthesis of 3,5-dimethyl-1H-pyrazole is readily achieved through the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov Specifically, pentane-2,4-dione is treated with hydrazine hydrate (B1144303).

This reaction is typically carried out in a protic solvent such as methanol (B129727) at a moderately elevated temperature. The reaction is exothermic and proceeds to give 3,5-dimethyl-1H-pyrazole in a quantitative yield. nih.gov

Reaction Scheme:

Pentane-2,4-dione reacts with hydrazine hydrate to yield 3,5-Dimethyl-1H-pyrazole.

N-Methylation Strategies for 1,3,5-Trimethyl-1H-pyrazole Derivatives

With the 3,5-dimethyl-1H-pyrazole core constructed, the next step is the introduction of a methyl group onto one of the nitrogen atoms of the pyrazole ring. This N-methylation is a crucial step to obtain the desired 1,3,5-trimethyl-1H-pyrazole precursor.

A common strategy for this transformation involves the use of a methylating agent, such as methyl iodide, in the presence of a suitable base. nih.gov The choice of base and solvent is critical for optimizing the yield of the desired N-methylated product. A study on the methylation of 3,5-dimethyl-1H-pyrazole found that using potassium tert-butoxide as the base in tetrahydrofuran (B95107) (THF) as the solvent provides a good yield of 1,3,5-trimethyl-1H-pyrazole. nih.gov

The reaction is typically initiated at a low temperature (0 °C) with the portion-wise addition of the base to a solution of 3,5-dimethyl-1H-pyrazole in THF under an inert atmosphere. Following the addition of the base, the reaction mixture is stirred before the introduction of methyl iodide. The reaction is then allowed to proceed at room temperature for an extended period, often overnight, to ensure complete conversion. nih.gov

Reagents & ConditionsProductYieldReference
3,5-dimethyl-1H-pyrazole, potassium tert-butoxide, methyl iodide, THF, 0 °C to 25-30 °C1,3,5-Trimethyl-1H-pyrazole78% nih.gov

Introduction of the Sulfur-Containing Moiety

The final stage of the synthesis involves the introduction of the sulfinate group at the 4-position of the pyrazole ring. This is accomplished through a two-step process: sulfonylation to form a sulfonyl chloride, followed by reduction to the sodium sulfinate.

Sulfonylation of Pyrazole Rings to Form Pyrazole-4-sulfonyl Chlorides

The introduction of a sulfonyl chloride group onto the pyrazole ring is achieved via an electrophilic aromatic substitution reaction.

The sulfonylation of 1,3,5-trimethyl-1H-pyrazole is effectively carried out using chlorosulfonic acid in a suitable solvent like chloroform (B151607). nih.gov The reaction is performed under an inert atmosphere and at a controlled temperature.

The procedure involves the slow addition of a solution of 1,3,5-trimethyl-1H-pyrazole in chloroform to a stirred solution of chlorosulfonic acid in chloroform at 0 °C. After the initial addition, the reaction temperature is raised and maintained for several hours to drive the reaction to completion. Subsequently, thionyl chloride is added to the reaction mixture, and stirring is continued at an elevated temperature. nih.gov This two-step process within the sulfonylation reaction ensures the efficient formation of the desired 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride. nih.gov

Optimization studies have shown that the combination of chlorosulfonic acid and thionyl chloride in chloroform gives a high yield of the desired product. nih.gov

ReactantReagentsSolventTemperatureYieldReference
1,3,5-Trimethyl-1H-pyrazoleChlorosulfonic acid, Thionyl chlorideChloroform0 °C to 60 °C90% nih.gov

The final step to obtain the title compound, Sodium trimethyl-1H-pyrazole-4-sulfinate, involves the reduction of the synthesized 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride. A well-established and common method for this transformation is the reaction of the sulfonyl chloride with sodium sulfite (B76179) (Na2SO3) in the presence of a base such as sodium bicarbonate in an aqueous medium. This reaction proceeds at an elevated temperature to afford the desired sodium sulfinate in high yield.

The sulfonylation of pyrazole occurs via an electrophilic aromatic substitution mechanism. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The C-4 position of the pyrazole ring is the most electron-rich and, therefore, the most favorable site for electrophilic attack.

In the reaction with chlorosulfonic acid, the active electrophile is believed to be the sulfur trioxide (SO3) or a related species generated in situ. The pyrazole ring acts as a nucleophile, attacking the electrophile to form a sigma complex (also known as an arenium ion). This intermediate is resonance-stabilized. In the final step, a proton is lost from the C-4 position, restoring the aromaticity of the pyrazole ring and resulting in the formation of the pyrazole-4-sulfonic acid derivative. The subsequent reaction with thionyl chloride converts the sulfonic acid to the desired sulfonyl chloride.

The electron-donating effects of the two methyl groups at the 3 and 5 positions and the methyl group on the nitrogen atom further increase the electron density of the pyrazole ring, facilitating the electrophilic substitution at the C-4 position.

Conversion of Pyrazole-4-sulfonyl Chlorides to Pyrazole-4-sulfinate Salts

The primary route to pyrazole-4-sulfinate salts is through the reduction of pyrazole-4-sulfonyl chlorides. This conversion is a standard and widely used method in organosulfur chemistry. nih.gov

The preparation of sulfinate salts from sulfonyl chlorides is a well-established synthetic transformation. nih.gov The most common method involves the reduction of a sulfonyl chloride (R-SO₂Cl) to the corresponding sulfinate salt (R-SO₂M, where M is typically sodium or potassium). google.com This reduction can be accomplished using various reagents and conditions.

A prevalent and industrially scalable method utilizes sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) as the reducing agent. google.comnih.gov The reaction is often performed in an aqueous or mixed aqueous-organic solvent system to manage the solubility of the reactants. google.com The presence of a buffer, such as disodium (B8443419) hydrogenphosphate, is frequently employed to maintain optimal pH conditions for the reaction. google.com

Another common reducing agent is zinc dust, which can effectively convert sulfonyl chlorides to sulfinate salts. google.comnih.gov Other reagents that have been historically used include sodium sulfide. google.com The choice of reducing agent can depend on factors such as substrate compatibility, desired purity, and reaction scale.

Table 1: Common Reducing Agents for Converting Sulfonyl Chlorides to Sulfinate Salts

Reducing Agent Typical Conditions Reference
Sodium Sulfite (Na₂SO₃) Aqueous solution, often with a buffer (e.g., Na₂HPO₄) and heat (70-80 °C). google.comnih.gov
Sodium Bisulfite (NaHSO₃) Aqueous solution, often with a buffer. google.com
Zinc (Zn) Often used with sodium carbonate in water. google.comnih.gov

These sulfinate salts are valued as synthetic intermediates because they are generally stable, easy-to-handle, odorless solids, in contrast to their sulfonyl chloride precursors which can be sensitive to moisture. nih.govresearchgate.net

The synthesis of this compound specifically begins with its precursor, 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride. nih.gov

Precursor Synthesis: 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride

The synthesis of the pyrazole core structure is a foundational step. 1,3,5-trimethyl-1H-pyrazole is prepared from 3,5-dimethyl-1H-pyrazole. This reaction involves the methylation of the pyrazole ring, typically using a methylating agent like methyl iodide in the presence of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF). nih.gov

Once the 1,3,5-trimethyl-1H-pyrazole is obtained, the sulfonyl chloride group is introduced at the 4-position of the pyrazole ring. This is achieved through a process called chlorosulfonation. nih.govnih.gov The pyrazole is treated with an excess of chlorosulfonic acid (HSO₃Cl), often in a solvent like chloroform. nih.gov The reaction mixture is typically heated to drive the reaction to completion. Subsequent treatment with thionyl chloride (SOCl₂) can be used to ensure the complete conversion to the sulfonyl chloride. nih.gov This process yields 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride. nih.govsigmaaldrich.com

Conversion to this compound

Following the general methodologies described previously, the 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride is then reduced to form the target sodium sulfinate salt. A standard procedure would involve reacting the sulfonyl chloride with a reducing agent like sodium sulfite (Na₂SO₃).

The reaction is typically carried out in an aqueous medium. Sodium bicarbonate may be added to the reaction mixture to neutralize the hydrochloric acid that is formed as a byproduct. The mixture is heated to facilitate the reduction. Upon completion of the reaction and cooling, the this compound can be isolated from the reaction mixture, often through crystallization.

Table 2: Illustrative Synthetic Scheme

Step Reactant Reagents Product
1 1,3,5-trimethyl-1H-pyrazole 1. Chlorosulfonic acid (HSO₃Cl) 2. Thionyl chloride (SOCl₂) 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride

This two-step sequence, starting from the substituted pyrazole, represents a specific and effective pathway for the synthesis of this compound. nih.govnih.gov

Chemical Reactivity and Derivatization Pathways of Sodium Trimethyl 1h Pyrazole 4 Sulfinate

Reactions Involving the Sulfinate Group

The sulfinate anion is a highly useful functional group in organic synthesis, capable of acting as a nucleophile or participating in radical processes. This dual reactivity allows for the synthesis of a diverse array of more complex sulfonated molecules.

Role as a Nucleophile in C-H Sulfonylation Reactions

Sodium sulfinates, including pyrazole-based analogues, are effective nucleophiles in C-H sulfonylation reactions, which allow for the direct formation of carbon-sulfur bonds. These reactions typically proceed via transition-metal catalysis or under oxidative conditions. For instance, the palladium-catalyzed C-H sulfonylation of various aromatic and heteroaromatic compounds can be achieved using sodium sulfinates as the sulfonylating agent. While direct studies on Sodium trimethyl-1H-pyrazole-4-sulfinate are specific, the general reactivity pattern shows that sulfinates can couple with C-H bonds in substrates like enamides under oxidative conditions promoted by reagents such as manganese(III) acetate (B1210297) to yield β-amidovinyl sulfones. nih.gov

Furthermore, base-catalyzed cross-coupling reactions between sulfinates and N-amidopyridinium salts have been shown to directly introduce a sulfonyl group into the C4 position of pyridines, highlighting the nucleophilic character of the sulfinate. nih.gov This type of reactivity demonstrates the potential of this compound to act as a precursor to a wide range of pyrazole-containing sulfones through direct C-H functionalization pathways.

Participation in Defluorinative Cyclization Processes

A notable application of sulfinate salts is their role in mediating complex chemical transformations, such as defluorinative cyclization reactions. In a photocatalyzed process, sulfinate salts have been shown to promote the cyclization of polyfluoroalkyl tetralones. acs.orgnih.govnjtech.edu.cn In this transformation, the sulfinate salt serves a dual purpose: it acts as an oxygen source for the formation of a carbonyl group and as a promoter for the defluorination steps. nih.govnjtech.edu.cn This process enables the construction of complex heterocyclic scaffolds from polyfluorinated starting materials under visible-light irradiation. acs.org This reactivity highlights a specialized application for sulfinates like this compound in the synthesis of fluorinated organic molecules.

Utility in Multi-component Reactions for Sulfonated Pyrazole (B372694) Synthesis

Multi-component reactions (MCRs) are highly efficient processes for building molecular complexity in a single step. While MCRs are widely used for the synthesis of pyrazole rings from precursors like hydrazine (B178648) and dicarbonyl compounds, specific examples utilizing this compound as a primary building block are less common. bohrium.commdpi.comtandfonline.comnih.gov However, a related three-component reaction for synthesizing sulfonated pyrazoles has been developed using sulfonyl hydrazines, 1,3-dicarbonyl compounds, and sodium sulfite (B76179). rsc.org This method, which employs molecular iodine as an oxidant, proceeds through the in-situ generation of a sulfonyl iodide intermediate, followed by condensation and cyclization to form the sulfonated pyrazole product. rsc.org This suggests a potential, albeit indirect, pathway for incorporating the pyrazole-4-sulfonyl moiety in a multi-component fashion.

Reactant 1Reactant 2Reactant 3Catalyst/PromoterProduct Type
Sulfonyl Hydrazine1,3-Dicarbonyl CompoundSodium SulfiteI2 / K2HPO4·3H2OSulfonated Pyrazole
Aromatic AldehydeMalononitrilePhenyl HydrazineSPVAPyrazole-4-carbonitrile
AldehydeMalononitrileβ-KetoesterHydrazine Hydrate (B1144303)Dihydropyrano[2,3-c]pyrazole

Oxidation to Pyrazole-4-sulfonate Analogues

The sulfinate group is readily oxidized to the corresponding sulfonate. This transformation is a common and predictable reaction for sulfinates. The oxidation converts the sulfur atom from a +4 to a +6 oxidation state, resulting in a more stable sulfonate group. This reaction can be achieved using a variety of common oxidizing agents. While the direct oxidation of pyrazole-4-sulfinates is a fundamental organic transformation, specific studies on pyrazole itself often focus on the metabolic oxidation of the pyrazole ring to form hydroxypyrazole derivatives by enzymes like cytochrome P-450. nih.gov However, the chemical oxidation of the sulfinate moiety to a sulfonate is a standard synthetic procedure. The resulting pyrazole-4-sulfonates can then be used in further synthetic applications, for example, in the formation of sulfonate esters which are valuable in medicinal chemistry. frontiersin.org

Derivatization from Pyrazole-4-sulfonyl Chloride Intermediates

A primary pathway for the derivatization of this compound involves its conversion to the more reactive intermediate, 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride. This electrophilic species is a key precursor for a wide range of sulfonated pyrazole derivatives.

Formation of Pyrazole-4-sulfonamides through Amination

The most prominent application of pyrazole-4-sulfonyl chloride is its reaction with amines to form pyrazole-4-sulfonamides. This amination is a robust and widely used reaction in medicinal chemistry for the synthesis of biologically active compounds. nih.gov The process involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide linkage. nih.gov

The synthesis of the required 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride intermediate is typically achieved by treating 1,3,5-trimethyl-1H-pyrazole with a mixture of chlorosulfonic acid and thionyl chloride. nih.gov The subsequent reaction with a diverse range of amines, often in the presence of a base like diisopropylethylamine in a solvent such as dichloromethane (B109758), yields the corresponding sulfonamide derivatives. nih.gov This straightforward two-step process allows for the creation of large libraries of pyrazole-4-sulfonamide compounds for biological screening. nih.gov

Starting PyrazoleReagents for Sulfonyl Chloride FormationAmineProduct
1,3,5-trimethyl-1H-pyrazoleChlorosulfonic acid, Thionyl chloride2-PhenylethylamineN-(2-phenylethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
3,5-dimethyl-1H-pyrazoleChlorosulfonic acid, Thionyl chlorideVarious 2-phenylethylamine derivatives3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives

Other Transformations of the Sulfonyl Chloride Functionality

The 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride moiety is a robust electrophile, enabling the synthesis of a diverse range of sulfonated compounds through nucleophilic substitution. The most extensively documented transformation is its reaction with amines to form sulfonamides. nih.gov

Sulfonamide Formation: The reaction of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with various primary or secondary amines, such as different 2-phenylethylamine derivatives, readily yields the corresponding N-substituted pyrazole-4-sulfonamides. nih.gov These reactions are typically carried out in a solvent like dichloromethane (DCM) in the presence of a base such as diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction. nih.gov A study detailed the synthesis of a library of nineteen different sulfonamide derivatives using this method, demonstrating its broad applicability. nih.gov

Other Potential Transformations: While the formation of sulfonamides is the most reported reaction for this specific sulfonyl chloride, the reactivity of other heterocyclic sulfonyl chlorides suggests further potential transformations. By analogy, reactions with other nucleophiles could lead to a variety of derivatives:

Sulfonohydrazides: Heterocyclic sulfonyl chlorides, such as pyridine-3-sulfonyl chloride, react with hydrazine to form the corresponding sulfonohydrazide. tandfonline.comtandfonline.com This product can be further derivatized to form hydrazones or semicarbazides. tandfonline.comtandfonline.com

Sulfonyl Azides: Reaction with sodium azide (B81097) can convert the sulfonyl chloride into a sulfonyl azide. tandfonline.comtandfonline.com These azides are useful intermediates that can undergo reactions like cycloadditions. tandfonline.comtandfonline.com

Sulfonates: The direct sulfonylation of pyrazolones with sulfonyl chlorides has been shown to produce pyrazolyl sulfonates. sioc-journal.cn This indicates the potential for 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride to react with hydroxyl-containing compounds to form sulfonate esters.

These examples of reactivity from similar heterocyclic systems highlight the synthetic potential of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride beyond simple sulfonamide formation.

Starting MaterialReagentProduct Class
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloridePrimary/Secondary AminesSulfonamides nih.gov
Pyridine-3-sulfonyl chloride (analogy)HydrazineSulfonohydrazides tandfonline.comtandfonline.com
Pyridine-3-sulfonyl chloride (analogy)Sodium AzideSulfonyl Azides tandfonline.comtandfonline.com
Pyrazolones and Sulfonyl Chlorides (analogy)PyrazolonesPyrazolyl Sulfonates sioc-journal.cn

Transformations at the Pyrazole Ring System

The trimethyl-1H-pyrazole ring is an aromatic system that can undergo various modifications, including further functionalization on the carbon atoms or substitution at the nitrogen atom.

The pyrazole ring is susceptible to electrophilic substitution, with the C4 position being the most reactive site when unsubstituted. rrbdavc.org

Sulfonylation: The synthesis of the precursor 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride itself demonstrates the reactivity of the C4 position. The reaction involves treating 1,3,5-trimethyl-1H-pyrazole with chlorosulfonic acid, leading to direct electrophilic sulfonylation at the C4 carbon. nih.gov

Halogenation: Electrophilic halogenation of pyrazoles preferentially occurs at the C4-position. researchgate.net For pyrazole scaffolds where this position is available, such as 3,5-dimethyl-1H-pyrazole and its N-substituted derivatives, reaction with N-halosuccinimides provides an efficient route to 4-halopyrazoles. mdpi.com

Chlorination: The reaction of 3,5-dimethyl-1H-pyrazole derivatives with N-chlorosuccinimide (NCS) in solvents like carbon tetrachloride or water yields the corresponding 4-chloro derivatives in high yields (95-98%). mdpi.com

Bromination: Similarly, N-bromosuccinimide (NBS) is effective for the C4-bromination of 3,5-dimethyl-1H-pyrazole and its N-substituted analogues, with reported yields between 90-99%. mdpi.com The bromination of the closely related 1-phenyl-3,5-dimethyl-1H-pyrazole with NBS also proceeds smoothly to give the 4-bromo product exclusively. researchgate.net

Iodination: Iodination can be achieved using reagents like N-iodosuccinimide (NIS). researchgate.net

These reactions showcase that the C4 position of the 1,3,5-trimethyl-1H-pyrazole scaffold is readily accessible for the introduction of various functional groups, including halogens, which can serve as handles for further synthetic modifications through cross-coupling reactions. beilstein-archives.org

N-Substitution: N-substitution is a fundamental transformation for pyrazoles, often used to modify their biological and physical properties. The synthesis of the 1,3,5-trimethyl-1H-pyrazole scaffold itself provides a clear example of N-alkylation. Starting from 3,5-dimethyl-1H-pyrazole, deprotonation with a strong base followed by reaction with an alkylating agent installs a substituent on the N1 nitrogen. nih.gov

In a documented synthesis, 3,5-dimethyl-1H-pyrazole was treated with potassium tert-butoxide in tetrahydrofuran (B95107) (THF) to generate the pyrazolate anion. Subsequent addition of methyl iodide resulted in the formation of 1,3,5-trimethyl-1H-pyrazole in good yield (78%). nih.gov This method is a standard and effective protocol for the N-alkylation of pyrazoles. semanticscholar.org The choice of base and solvent can be critical, with potassium tert-butoxide proving superior to other bases like NaH, NaOH, or K2CO3 for this specific transformation. nih.gov

Rearrangement Studies: The N-substituted 1,3,5-trimethyl-1H-pyrazole ring system is an aromatic and thermodynamically stable scaffold. The existing literature on this and closely related N-alkyl pyrazoles focuses on its synthesis and functionalization rather than on rearrangement reactions. nih.govsemanticscholar.orgmdpi.com Rearrangements are more commonly observed during the synthesis of the pyrazole ring itself from acyclic precursors or in reactions involving highly reactive intermediates like pyrazole nitrenes. mdpi.comorganic-chemistry.org The N-methylated trimethylpyrazole core is generally stable under common synthetic conditions, and skeletal rearrangements are not a reported characteristic of its reactivity.

Reaction Mechanism Studies Related to Sulfinate Transformations

The transformations involving this compound and its derivatives proceed through well-established reaction mechanisms.

Formation of Sulfonyl Chloride from Sulfinate: The conversion of a sodium sulfinate (R-SO₂Na) to a sulfonyl chloride (R-SO₂Cl) is an oxidation process. This transformation is typically achieved using reagents like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂). A plausible mechanism involves the initial attack of the sulfinate anion on the sulfur atom of the chlorinating agent. For instance, with thionyl chloride, this could form an intermediate that subsequently eliminates sulfur dioxide and a chloride ion, or undergoes further reaction with another thionyl chloride molecule, to ultimately yield the sulfonyl chloride. In some cases, a catalytic amount of N,N-dimethylformamide (DMF) is used, which can form a Vilsmeier-type reagent with thionyl chloride to facilitate the conversion. researchgate.net More modern, alternative approaches include electrochemical methods, where sulfonated pyrazoles are synthesized from pyrazolones and sodium sulfites via an electrochemically mediated process, which can involve radical intermediates. researchgate.net

Nucleophilic Substitution at the Sulfonyl Group: The primary reaction of the resulting 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride is nucleophilic substitution at the sulfur atom. nih.gov This mechanism is analogous to nucleophilic acyl substitution at a carbonyl carbon. gacariyalur.ac.in

Nucleophilic Attack: A nucleophile, such as an amine, attacks the highly electrophilic sulfur atom of the sulfonyl chloride. youtube.com

Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient, pentacoordinate sulfur intermediate.

Departure of Leaving Group: The intermediate collapses, expelling the chloride ion, which is a good leaving group. gacariyalur.ac.in

Deprotonation: If the nucleophile was neutral (like a primary amine, R'NH₂), the resulting product will be positively charged and a final deprotonation step, often facilitated by a base in the reaction mixture, yields the neutral sulfonamide product. nih.gov

This sequence of steps—nucleophilic attack followed by elimination of the leaving group—is the characteristic mechanism for the diverse functionalizations of the sulfonyl chloride functionality. gacariyalur.ac.in

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

¹H NMR: For the precursor, 1,3,5-trimethyl-1H-pyrazole, the proton NMR spectrum in CDCl₃ shows a singlet for the C4-proton of the pyrazole (B372694) ring at δ 5.78 ppm. The N-methyl protons appear as a singlet at δ 3.69 ppm, and the two C-methyl protons at positions 3 and 5 appear as a singlet at δ 2.21 ppm. nih.gov For the intermediate, 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, the signals for the methyl groups shift, with the N-methyl protons at δ 3.79 ppm and the two C-methyl protons appearing as distinct singlets at δ 2.55 and 2.47 ppm. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

FT-IR: The IR spectra of various 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives show characteristic peaks. For example, N-(3,4-Dimethoxyphenethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide displays absorption bands at 3293 cm⁻¹ (N-H stretch), 2971-2860 cm⁻¹ (C-H stretches), and bands corresponding to the sulfonyl group and aromatic rings. nih.gov For Sodium trimethyl-1H-pyrazole-4-sulfinate, one would expect strong S-O stretching vibrations, likely in the 1050–1250 cm⁻¹ range.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While no specific MS data was found for the target sulfinate, high-resolution mass spectrometry (HRMS) has been used to confirm the molecular weight of related sulfonamides. For instance, the [M+H]⁺ ion for 1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide was calculated as 293.38 and found to be 294.2. nih.gov

Chromatographic Techniques for Purification and Purity Assessment

The synthesis of precursors and derivatives of the 1,3,5-trimethyl-1H-pyrazole system frequently employs chromatographic methods. Thin-layer chromatography (TLC) is used to monitor the progress of reactions, such as the synthesis of 1,3,5-trimethyl-1H-pyrazole. nih.gov Following synthesis, purification is often achieved using column chromatography to isolate the pure compound. nih.gov

X-ray Diffraction Studies for Solid-State Structure Determination

No X-ray diffraction data for this compound was found. Crystal structures have been determined for other pyrazole derivatives, which allows for the unambiguous determination of their solid-state conformation and intermolecular interactions. nih.govas-proceeding.com

Elemental Analysis for Compositional Verification

Elemental analysis is a standard method used to confirm the purity and empirical formula of newly synthesized compounds. It has been reported for various 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives to confirm their elemental composition (C, H, N, S). nih.gov

Due to the absence of specific data for this compound, the requested data tables cannot be generated.

Theoretical and Computational Chemistry of Trimethyl 1h Pyrazole 4 Sulfinate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and equilibrium geometries of molecules. eurjchem.comresearchgate.net This method is employed to predict various molecular properties, including bond lengths, bond angles, and dihedral angles of pyrazole (B372694) derivatives with a high degree of accuracy. nih.govnih.gov

For the trimethyl-1H-pyrazole-4-sulfinate anion, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311+G(d,p), can determine the most stable three-dimensional arrangement of its atoms. researchgate.net These calculations would reveal the planarity of the pyrazole ring and the specific orientation of the methyl groups and the sulfinate (SO2⁻) substituent. The electronic structure analysis from DFT provides insights into the charge distribution across the molecule, identifying electron-rich and electron-poor regions, which are crucial for understanding its chemical behavior.

Table 1: Illustrative Optimized Geometrical Parameters for a Pyrazole Derivative Core Structure (DFT/B3LYP) This table presents typical bond lengths and angles for a substituted pyrazole ring, as would be calculated by DFT. Specific values for trimethyl-1H-pyrazole-4-sulfinate would require a dedicated computational study.

ParameterTypeTypical Calculated Value
N1-N2Bond Length~1.35 Å
N2-C3Bond Length~1.33 Å
C3-C4Bond Length~1.42 Å
C4-C5Bond Length~1.38 Å
C5-N1Bond Length~1.37 Å
N1-N2-C3Bond Angle~111.5°
N2-C3-C4Bond Angle~105.0°
C3-C4-C5Bond Angle~106.5°
C4-C5-N1Bond Angle~109.0°
C5-N1-N2Bond Angle~108.0°

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are highly effective in predicting spectroscopic data, which is invaluable for the structural elucidation of newly synthesized compounds. uomphysics.net The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. dntb.gov.ua

By applying the GIAO-DFT method, one can predict the ¹H and ¹³C NMR spectra for trimethyl-1H-pyrazole-4-sulfinate. The accuracy of these predictions is dependent on the choice of the DFT functional (e.g., B3LYP, M06-2X) and basis set. dntb.gov.ua Such calculations help assign the signals in experimental spectra to specific atoms in the molecule. For instance, the chemical shifts of the three distinct methyl groups and the two protons on the pyrazole ring can be computationally determined, aiding in their unambiguous assignment. researchgate.netresearchgate.net

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for a Substituted Pyrazole System This is a representative table demonstrating the type of data generated from GIAO-DFT calculations. The values are hypothetical.

Carbon AtomPredicted Chemical Shift (ppm)
C3148.5
C4105.1
C5140.2
N1-CH₃35.8
C3-CH₃12.5
C5-CH₃14.1

Investigation of Reaction Mechanisms via Computational Modeling

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions, including those for the synthesis of pyrazole derivatives. mdpi.com DFT calculations can be used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. mdpi.com

For example, the synthesis of the pyrazole core often involves a [3+2] cycloaddition reaction. mdpi.com Computational studies of these reactions can determine whether the reaction is concerted or stepwise, calculate the activation energies, and explain the observed regioselectivity. By locating the transition state structures and performing Intrinsic Reaction Coordinate (IRC) calculations, the entire reaction pathway can be visualized. While specific studies on the reaction mechanisms involving trimethyl-1H-pyrazole-4-sulfinate are not widely documented, the established computational methodologies are fully applicable to investigate its formation and subsequent reactivity.

Analysis of Tautomerism and Conformational Dynamics in Pyrazole Derivatives

Many pyrazole derivatives exhibit annular tautomerism, a process involving the migration of a proton between the two nitrogen atoms (N1 and N2) of the ring. mdpi.com Computational studies are frequently used to determine the relative stability of different tautomers and the energy barriers for their interconversion. nih.govrsc.org

However, in the case of 1,3,5-trimethyl-1H-pyrazole-4-sulfinate, the presence of a methyl group on the N1 nitrogen atom precludes this typical annular tautomerism. The nitrogen is alkylated, fixing the positions of the substituents on the ring. researchgate.net

While annular tautomerism is not a factor, computational methods can still be used to analyze the molecule's conformational dynamics. This would primarily involve the study of the rotation of the sulfinate group around the C4-S single bond. By calculating the rotational energy barrier, computational analysis can predict the most stable conformation and the flexibility of this substituent. Molecular dynamics simulations can further explore the dynamic behavior and conformational space of the molecule over time. eurasianjournals.comnih.gov

Molecular Orbital Analysis and Reactivity Descriptors (e.g., HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity of molecules. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap implies high stability and low chemical reactivity. mdpi.com For trimethyl-1H-pyrazole-4-sulfinate, DFT calculations can be used to visualize the distribution of these orbitals and compute their energies. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness, softness, electronegativity, and the electrophilicity index, which provide quantitative measures of the molecule's reactivity. mdpi.comtandfonline.com

Table 3: Illustrative Reactivity Descriptors Calculated from FMO Energies This table provides an example of reactivity descriptors that can be derived from DFT calculations.

DescriptorFormulaIllustrative Value
HOMO EnergyEHOMO-6.5 eV
LUMO EnergyELUMO-1.2 eV
Energy Gap (ΔE)ELUMO - EHOMO5.3 eV
Chemical Hardness (η)(ELUMO - EHOMO) / 22.65 eV
Chemical Softness (S)1 / (2η)0.189 eV⁻¹
Electronegativity (χ)-(EHOMO + ELUMO) / 23.85 eV

Monte Carlo Simulations for Adsorption and Interaction Studies

Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In chemistry, they are particularly useful for studying complex systems with many degrees of freedom, such as the interaction of a molecule with a surface or its behavior in a solvent. researchgate.net

For instance, Monte Carlo simulations have been successfully used to study the adsorption of pyrazolone (B3327878) derivatives on metal surfaces to understand their mechanism as corrosion inhibitors. researchgate.net These simulations can identify the most favorable adsorption sites and the orientation of the inhibitor molecule on the surface by searching for the lowest energy configurations of the system. This methodology could be applied to trimethyl-1H-pyrazole-4-sulfinate to model its interactions with various surfaces or nanoparticles, providing insights into its potential applications in materials science.

Coordination Chemistry and Supramolecular Assembly Involving Pyrazole 4 Sulfonate Ligands

Design Principles for Pyrazole-Sulfonate Coordination Complexes

The design of coordination complexes utilizing pyrazole-sulfonate ligands is guided by the ligand's inherent structural features and the coordination preferences of the chosen metal centers. The pyrazole-4-sulfonate anion is an adaptable building block for creating layered, three-dimensional solid-state lattices researchgate.net. Key principles in designing these complexes include:

Ligand Versatility : The pyrazole-4-sulfonate anion possesses multiple binding capabilities. It can coordinate to metal ions through the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atoms of the sulfonate group researchgate.net. This dual functionality allows it to act as a bridge between metal centers, forming extended networks.

Metal Ion Geometry : The choice of the metal ion is crucial as its preferred coordination number and geometry (e.g., tetrahedral, octahedral) dictate the local structure around the metal center researchgate.net. The flexible coordination modes of the sulfonate group can accommodate various metal environments nih.gov.

Control of Dimensionality : By carefully selecting ancillary ligands, solvents, and reaction conditions, it is possible to control the dimensionality of the resulting structure, from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks researchgate.netresearchgate.net.

Modulation of Properties : The introduction of substituents, such as methyl groups on the pyrazole ring, can modify the ligand's properties. For instance, methyl groups can introduce steric hindrance, which may prevent certain packing arrangements like face-to-edge ring configurations, and can increase the hydrophobic nature of the ligand researchgate.net. This tunability is a core principle in designing functional materials digitellinc.com.

Synthesis of Metal-Organic Frameworks and Coordination Polymers Utilizing Pyrazole-4-sulfonate Anions

The synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers with pyrazole-4-sulfonate anions typically involves the self-assembly of the ligand with a metal salt under controlled conditions. Pyrazole-based ligands are widely used in the formation of coordination compounds due to their ability to create structures with diverse topologies researchgate.netresearchgate.net.

Common synthetic methods include:

Solvothermal/Hydrothermal Synthesis : This is a prevalent method where the reaction between the ligand and the metal salt is carried out in a sealed vessel at elevated temperatures and pressures. This technique can promote the crystallization of thermodynamically stable framework structures researchgate.netnih.gov.

Slow Evaporation : Crystals of coordination compounds can be obtained from aqueous or other solvent solutions upon slow evaporation at room temperature researchgate.net. For example, crystals of Na(4-SO3-pzH)(H2O) were successfully synthesized using this method researchgate.net.

Solid-State Grinding : Mechanochemical methods, such as grinding solid reactants together, can also be employed to synthesize coordination compounds and MOFs, offering a solvent-free and often more rapid alternative to solution-based methods nih.gov.

The judicious choice of organic linkers and inorganic metal ions or clusters is fundamental to the construction of MOFs with desired properties such as high crystallinity, extensive porosity, and tunable structures nih.gov. While many pyrazolate-based MOFs utilize bidentate ligands to form robust secondary building units (SBUs), the use of monocoordinated pyrazolates in constructing 2D layered MOFs is also an area of exploration nih.gov.

Role of Cationic Counterions (e.g., Sodium) in Supramolecular Architecture and Crystal Engineering

Cationic counterions, such as sodium (Na+), play a pivotal role in the crystal engineering of pyrazole-sulfonate networks. They are not merely charge-balancing spectators but are integral components that actively direct the supramolecular architecture researchgate.netnih.govmdpi.com.

Structural Influence : The size, charge, and coordination preference of the cation significantly influence the final solid-state structure. Variation in cation size can lead to profound structural changes in the networks formed by pyrazole-4-sulfonate researchgate.net. For instance, the reaction of pyrazole-4-sulfonic acid with different metal sources (ZnO, CdCO3, Ag2O, NaOH, NH3) results in unique, alternating inorganic-organic layered materials researchgate.net.

Bridging Functionality : Softer alkali metal ions like Na+ can act as bridging blocks, connecting pyrazole-sulfonate units to expand the dimensionality of the polymer architecture nih.gov. In a 3D polymeric species involving a sodium sulfonate pyrazole derivative, the inorganic core consists of a grid of Na+ ions interconnected by bridging sulfonates and water molecules researchgate.net.

Hydration and Coordination : The hydration energy of the cation and its affinity for the sulfonate ligand are important factors nih.gov. Sodium ions can chelate with oxygen atoms from water molecules and sulfonate groups nih.gov. Different hydrated forms of sodium pyrazole-4-sulfonate complexes are known, such as NaL(H2O)2 and NaL(H2O), each with distinct structures and numbers of coordinated water molecules researchgate.net.

The table below summarizes the structural parameters for a sodium pyrazine sulfonate complex, illustrating the coordination environment of the sodium ion, which is analogous to what would be expected in pyrazole-sulfonate systems.

Parameter Value
Compound [Na(Pyr-SO3)(H2O)]n
Coordination Geometry Distorted Octahedral
Na1–O4#1 Bond Length 2.379 Å
Na1–O4 Bond Length 2.490 Å
Na1#1–O1–Na1 Angle 99.29°
O4#1–Na1–O4 Angle 80.71°
Na1...Na1#1 Distance 3.711 Å
Data derived from a study on a sodium pyrazine sulfonate supramolecular structure, which demonstrates the coordination behavior of Na+ with sulfonate and water ligands nih.gov.

Elucidation of Coordination Modes and Ligand Properties of Pyrazole-Sulfonate Anions

The pyrazolate anion and its derivatives are known to exhibit a variety of coordination modes, which is a key reason for their extensive use in coordination chemistry researchgate.netresearchgate.netuninsubria.it. The pyrazole-4-sulfonate anion combines the features of both the pyrazole ring and the sulfonate group, leading to complex and versatile ligating behavior.

Pyrazole Coordination : The pyrazole moiety can act as a neutral 2-monohapto ligand or, upon deprotonation to a pyrazolate anion, can function as an anionic monodentate (N-coordination) or an exo-bidentate ligand, bridging two metal centers (N,N'-coordination) uninsubria.itresearchgate.net.

Sulfonate Coordination : The sulfonic acid group, with its C3ν symmetry, can coordinate to metal ions in a flexible manner, including monodentate, bidentate, and bridging modes nih.gov. This flexibility allows it to produce multidimensional structures nih.gov.

Combined Coordination : In pyrazole-4-sulfonate, the ligand can coordinate to metals using both the pyrazole N-atom and the sulfonate O-atom simultaneously researchgate.net. This dual coordination is fundamental to the formation of the extended inorganic-organic networks observed in its metal complexes researchgate.net.

The properties of the pyrazole-sulfonate ligand can be summarized as follows:

Property Description
Coordination Sites Pyrazole N-atoms, Sulfonate O-atoms
Potential Coordination Modes Monodentate, Bidentate, Bridging
Key Feature Versatility in forming layered and 3D solid-state lattices researchgate.net

| Functionality | Can participate in both metal coordination and non-covalent interactions (H-bonding, π-stacking) researchgate.net |

Analysis of Hydrogen Bonding and π-Stacking Interactions in Solid-State Structures

Non-covalent interactions, particularly hydrogen bonding and π-stacking, are crucial in directing the self-assembly and stabilizing the crystal structures of pyrazole-based coordination compounds mdpi.commdpi.comnih.govresearchgate.net. The pyrazole-4-sulfonate ligand is well-equipped to participate in these interactions.

Hydrogen Bonding : The pyrazole ring, especially when containing an N-H group, can act as both a hydrogen bond donor and acceptor researchgate.netresearchgate.net. The sulfonate group's oxygen atoms are effective hydrogen bond acceptors. These interactions can link molecules into extended networks, such as the zig-zag N-H···N hydrogen bond network observed in a dimethyl-pyrazole-sulfonate complex, which connects sandwich-like inorganic/organic layers researchgate.net. In some structures, hydrogen bonds between water molecules and sulfonate groups are also observed researchgate.net. Theoretical calculations have been used to quantify the strength of these interactions, confirming that H-bonding is a crucial synthon for solid-state stability mdpi.commdpi.com.

The table below provides examples of interaction energies for non-covalent interactions found in pyrazole-based coordination compounds, highlighting their significance.

Interaction Type Example System Calculated Energy (kcal/mol)
Hydrogen Bond (O-H···O)Dimer of [Mn(bz)2(Hdmpz)2(H2O)]-15.1
Self-Assembled Dimer (H-bonding + π-stacking)Dimer of a Zn complex-33.0
Data derived from theoretical studies on pyrazole-containing coordination compounds, demonstrating the energetic contribution of these non-covalent forces to structural stability mdpi.comnih.gov.

Future Research Directions and Emerging Applications

The exploration of Sodium trimethyl-1H-pyrazole-4-sulfinate and its derivatives is poised at the frontier of chemical synthesis and material science. The unique combination of a substituted pyrazole (B372694) ring and a reactive sulfinate group presents a rich landscape for future research. The following sections outline key areas where focused investigation could yield significant advancements, from environmentally benign synthesis to the computational design of novel materials.

Q & A

What is the role of sodium trimethyl-1H-pyrazole-4-sulfinate in multicomponent click chemistry reactions?

Basic Research Focus
this compound is often utilized as a sulfonylating agent in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Its sulfinate group acts as a leaving group, enabling the formation of triazole-pyrazole hybrids under mild conditions. For example, analogous reactions using sodium ascorbate as a reductant and CuSO₄ as a catalyst in THF/water systems (1:1) have achieved yields of 66% for triazole-pyrazole products .
Methodological Insight : Optimize reaction stoichiometry (e.g., 1.3 equiv alkyne, 0.2 equiv CuSO₄) and employ biphasic solvent systems to enhance regioselectivity.

How can researchers resolve contradictory NMR data when characterizing this compound derivatives?

Advanced Research Focus
Contradictions in NMR spectra (e.g., unexpected splitting or missing peaks) may arise from dynamic exchange processes or paramagnetic impurities. For pyrazole derivatives, use DMSO-d₆ as a solvent to stabilize tautomeric forms and acquire ¹H/¹³C NMR at elevated temperatures (e.g., 50°C) to reduce line broadening. Assign peaks using 2D techniques (HSQC, HMBC) and cross-validate with high-resolution mass spectrometry (HRMS) .

What strategies improve the low yields of sodium sulfinate-mediated heterocyclic syntheses?

Advanced Research Focus
Low yields (<40%) often stem from competing side reactions (e.g., oxidation of sulfinate). Mitigate this by:

  • Using inert atmospheres (N₂/Ar) to prevent sulfinate degradation.
  • Introducing scavengers like molecular sieves to absorb byproducts.
  • Screening alternative copper ligands (e.g., TBTA) to accelerate reaction kinetics.
    Evidence from triazole-pyrazole hybrid syntheses shows that dry-load purification via silica gel chromatography (cyclohexane/ethyl acetate gradient) can recover >60% yield .

How do researchers assess the biological activity of this compound derivatives?

Basic Research Focus
Derivatives are screened for pharmacological properties (analgesic, anti-inflammatory) using in vivo models. For example:

  • Analgesic testing : Administer compounds orally (1% carboxymethyl cellulose suspension) and measure latency in hot-plate or tail-flick assays.
  • Anti-inflammatory testing : Use carrageenan-induced paw edema models in rodents.
    Compare results against standard drugs (e.g., indomethacin) and calculate ulcerogenicity indices via histopathology .

What analytical techniques are critical for confirming the purity of this compound?

Basic Research Focus
Employ a combination of:

  • HPLC-UV/ELSD : Monitor purity (>95%) using C18 columns (acetonitrile/water mobile phase).
  • Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values.
  • FT-IR : Confirm sulfinate (-SO₂⁻) stretches at 1120–1160 cm⁻¹ and 600–630 cm⁻¹ .

How can computational modeling guide the design of sodium sulfinate-based coordination complexes?

Advanced Research Focus
Use density functional theory (DFT) to predict:

  • Electrophilicity : Calculate Fukui indices to identify reactive sulfinate sites.
  • Ligand-metal binding : Simulate Cu(I)/Cu(II) interactions with pyrazole-sulfinate moieties using Gaussian09 (B3LYP/6-31G* basis set).
    Experimental validation via X-ray crystallography (SHELX refinement) is critical for structural confirmation .

What precautions are necessary for handling this compound in aqueous reactions?

Basic Research Focus
The compound is hygroscopic and prone to hydrolysis. Recommendations:

  • Store under anhydrous conditions (desiccator with P₂O₅).
  • Use degassed solvents (THF/H₂O) to minimize oxidation.
  • Quench reactions with brine to precipitate organic products and reduce aqueous solubility .

How do researchers address discrepancies in melting points of synthesized sulfinate derivatives?

Advanced Research Focus
Melting point variations (>5°C) may indicate polymorphism or residual solvents. Solutions include:

  • Recrystallization : Use mixed solvents (CHCl₃/petroleum ether, 1:2) to isolate stable polymorphs.
  • DSC/TGA : Perform thermal analysis to detect phase transitions or decomposition.
  • Powder XRD : Compare experimental patterns with simulated data from single-crystal structures .

What role does sodium sulfinate play in radical-mediated C–S bond formation?

Advanced Research Focus
In photoredox catalysis, the sulfinate anion (·SO₂⁻) acts as a radical initiator. For example:

  • Under blue LED irradiation, it generates sulfonyl radicals for C–H sulfonation.
  • Pair with [Ir(ppy)₃] as a photocatalyst and DIPEA as a sacrificial reductant.
    Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate) and isolate products via flash chromatography .

How are spectroscopic databases leveraged to authenticate sodium sulfinate derivatives?

Basic Research Focus
Cross-reference experimental data with:

  • SDBS : Match IR/NMR peaks to known pyrazole-sulfinate entries.
  • Cambridge Structural Database : Compare bond lengths/angles from crystallographic data.
  • PubChem : Validate mass spectra (e.g., m/z 236 [M]+ for C₁₂H₈N₆) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.